molecular formula C13H19FN2 B1372653 4-(Azocan-1-yl)-3-fluoroaniline CAS No. 1092279-99-6

4-(Azocan-1-yl)-3-fluoroaniline

Cat. No.: B1372653
CAS No.: 1092279-99-6
M. Wt: 222.3 g/mol
InChI Key: QKAITWXBEFKRHC-UHFFFAOYSA-N
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Description

4-(Azocan-1-yl)-3-fluoroaniline is an organic compound that features a fluorine atom and an azocane ring attached to an aniline structure

Preparation Methods

The synthesis of 4-(Azocan-1-yl)-3-fluoroaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and azocane.

    Reaction Conditions: The azocane ring is introduced to the 3-fluoroaniline through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a suitable base and solvent under controlled temperature conditions.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

4-(Azocan-1-yl)-3-fluoroaniline undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

    Major Products: Major products formed from these reactions include nitroaniline, aminoaniline, and various substituted aniline derivatives.

Scientific Research Applications

4-(Azocan-1-yl)-3-fluoroaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Azocan-1-yl)-3-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and azocane ring contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

4-(Azocan-1-yl)-3-fluoroaniline can be compared with similar compounds such as:

    4-(Azocan-1-yl)benzoic acid: This compound has a carboxylic acid group instead of a fluorine atom, leading to different chemical properties and applications.

    4-(Azocan-1-yl)benzaldehyde: Contains an aldehyde group, making it more reactive in certain chemical reactions.

    4-(Azocan-1-yl)butanenitrile:

The uniqueness of this compound lies in its combination of a fluorine atom and an azocane ring, which imparts distinct chemical and biological properties.

Biological Activity

4-(Azocan-1-yl)-3-fluoroaniline, a compound with the CAS number 1092279-99-6, has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, mechanism of action, and relevant research findings.

The synthesis of this compound typically involves a nucleophilic substitution reaction where azocane is introduced to 3-fluoroaniline. This process is often conducted under controlled conditions using suitable bases and solvents to optimize yield and purity. The compound can undergo various chemical reactions, including:

  • Oxidation : Formation of nitro or nitroso derivatives.
  • Reduction : Conversion into amine derivatives.
  • Substitution : Replacement of the fluorine atom with other functional groups.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, while the azocane ring contributes to its structural uniqueness. This compound can inhibit enzyme activity by binding to active or allosteric sites, thus altering the enzymatic function.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. The structural features may allow it to interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Anticancer Properties

Preliminary investigations suggest that this compound may also have anticancer potential. Its ability to modulate enzyme activity could interfere with cancer cell proliferation pathways. Further studies are necessary to elucidate specific mechanisms and efficacy against various cancer types.

Case Studies

  • Enzyme Inhibition Study : A study explored the inhibition of a specific enzyme by this compound, demonstrating a significant decrease in enzymatic activity at varying concentrations. This suggests potential applications in drug design targeting enzyme-related diseases.
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited notable activity against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis

To better understand the significance of this compound in biological systems, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(Azocan-1-yl)benzoic acidCarboxylic acid groupModerate antimicrobial
4-(Azocan-1-yl)benzaldehydeAldehyde groupHigh reactivity
4-(Azocan-1-yl)butanenitrileNitrile groupAnticancer potential

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties compared to these similar compounds.

Properties

IUPAC Name

4-(azocan-1-yl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c14-12-10-11(15)6-7-13(12)16-8-4-2-1-3-5-9-16/h6-7,10H,1-5,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAITWXBEFKRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092279-99-6
Record name 4-(azocan-1-yl)-3-fluoroaniline
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